molecular formula C31H53N9O12 B14250033 L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline CAS No. 473701-74-5

L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline

Cat. No.: B14250033
CAS No.: 473701-74-5
M. Wt: 743.8 g/mol
InChI Key: KCBFDSCCMWZSEU-RGPQENHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline: is a peptide compound composed of seven amino acids: glutamine, serine, alanine, leucine, threonine, glutamine, and proline. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling reactions.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted or modified using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) for base-catalyzed reactions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiols.

Scientific Research Applications

L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation. The exact pathways depend on the biological context and the specific modifications of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Unlike simpler peptides like L-Alanyl-L-glutamine, this compound can participate in more complex interactions and exhibit diverse biological activities.

Properties

CAS No.

473701-74-5

Molecular Formula

C31H53N9O12

Molecular Weight

743.8 g/mol

IUPAC Name

(2S)-1-[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H53N9O12/c1-14(2)12-19(37-25(45)15(3)35-28(48)20(13-41)38-26(46)17(32)7-9-22(33)43)27(47)39-24(16(4)42)29(49)36-18(8-10-23(34)44)30(50)40-11-5-6-21(40)31(51)52/h14-21,24,41-42H,5-13,32H2,1-4H3,(H2,33,43)(H2,34,44)(H,35,48)(H,36,49)(H,37,45)(H,38,46)(H,39,47)(H,51,52)/t15-,16+,17-,18-,19-,20-,21-,24-/m0/s1

InChI Key

KCBFDSCCMWZSEU-RGPQENHCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.